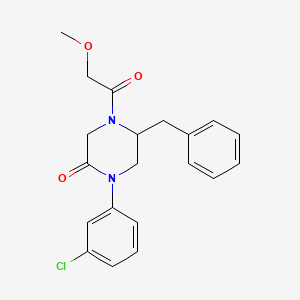

![molecular formula C20H22N4S B5549959 5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)

5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazoles-3-thiols from appropriate ylidene derivatives involves several steps, yielding crystal substances that are insoluble in water and soluble in organic solvents. The structural confirmation of these compounds utilizes techniques like 1H-NMR spectroscopy and gas chromatography-mass spectrometry (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Molecular Structure Analysis

The crystal structure of related compounds has been determined through single-crystal X-ray diffraction, revealing specific crystal systems and space groups. Such studies offer insights into the molecular arrangement and intermolecular hydrogen bonds, contributing to the understanding of the compound's stability and interactions (叶姣 et al., 2015).

Chemical Reactions and Properties

Aminomethylation and cyanoethylation reactions have been investigated for similar triazole thiols, indicating that reactions occur at the nitrogen atom Ν2. Such studies help in understanding the reactivity of these compounds and their potential as DNA methylation inhibitors (Hakobyan et al., 2017).

Physical Properties Analysis

The physical properties, such as melting temperature and solubility, are crucial for determining the compound's practical applications and handling. These properties are typically investigated according to standard pharmacopeial methods (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different functional groups and conditions, are essential for expanding the utility of these compounds in various chemical and biological applications. Studies involving the interaction with other chemicals, such as benzaldehydes, reveal the potential for synthesizing a wide range of derivatives with varied properties (Zhou, Zhang, Zhang, Sheng, & Zhang, 2007).

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

The synthesis of novel 1,2,4-triazole derivatives has shown promising antimicrobial activities. For instance, the creation of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their Schiff base counterparts revealed good to moderate antimicrobial effects against various microorganisms. This research underlines the potential of 1,2,4-triazole compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Corrosion Inhibition

Schiff’s bases derived from 1,2,4-triazole have been identified as effective corrosion inhibitors for mild steel in acidic environments. The study of such derivatives indicated a high inhibition performance, with one of the bases achieving 96.6% efficiency. This suggests the significant potential of 1,2,4-triazole derivatives in protecting metals from corrosion, thereby extending their industrial applications (Ansari et al., 2014).

Insecticidal Activity

The synthesis of tetrazole-linked 1,2,4-triazole derivatives has been explored for their insecticidal activity. A new series of these derivatives exhibited significant activity against the Plodia interpunctella, indicating the potential of 1,2,4-triazole compounds in the development of new insecticides (Maddila et al., 2015).

Antitumor Activity

The antitumor potential of 1,2,4-triazole derivatives has also been investigated. A particular study synthesized a compound featuring the 1,2,4-triazole motif, which demonstrated good antitumor activity against the Hela cell line. This finding supports the exploration of 1,2,4-triazole derivatives as potential antitumor agents (叶姣 et al., 2015).

Catalytic Activity in Cross-Coupling Reactions

1,2,4-Triazole-based N-heterocyclic carbene (NHC) ligands have been utilized to synthesize palladium(II) complexes, demonstrating significant catalytic performance in Suzuki–Miyaura cross-coupling reactions. This research highlights the utility of 1,2,4-triazole derivatives in facilitating important chemical transformations, beneficial for pharmaceutical synthesis and material science (Turek et al., 2014).

Propiedades

IUPAC Name |

3-(4-tert-butylphenyl)-4-[(E)-(3-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4S/c1-14-6-5-7-15(12-14)13-21-24-18(22-23-19(24)25)16-8-10-17(11-9-16)20(2,3)4/h5-13H,1-4H3,(H,23,25)/b21-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPHBHUWNZXADN-FYJGNVAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)

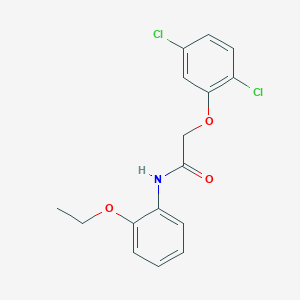

![N'-benzylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5549889.png)

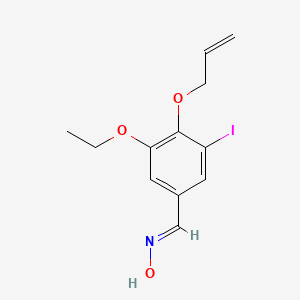

![methyl 3-{[(6-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5549898.png)

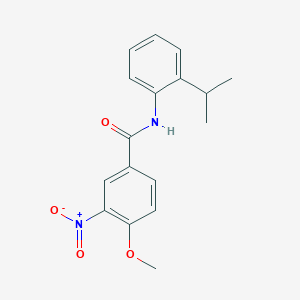

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5549906.png)

![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-isopropylacetamide](/img/structure/B5549908.png)

![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)

![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)

![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)

![(3S*,4R*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5549964.png)

![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)